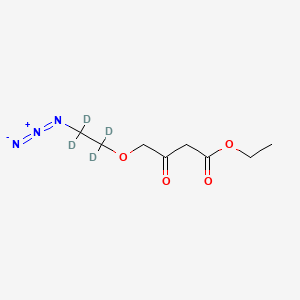
Éster de N-hidroxisuccinimida del ácido 1-acetil-2,2,5,5-tetrametil-3-pirrolina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . This compound is often used in synthetic chemistry and proteomics research due to its unique properties and reactivity .
Aplicaciones Científicas De Investigación
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester is widely used in scientific research, particularly in the following areas:
Mecanismo De Acción
Target of Action
The primary targets of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester are proteins, specifically the lysine residues . The compound is a protein crosslinker and can react with biomolecules containing these residues .
Mode of Action
The compound interacts with its targets through a process known as protein crosslinking. It reacts with the lysine residues of proteins, modifying them . This modification can lead to changes in the protein’s structure and function.
Result of Action
The result of the compound’s action is the modification of proteins, specifically the crosslinking of lysine residues . This can lead to changes in the structure and function of the proteins, potentially affecting various cellular processes.
Métodos De Preparación
The synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester typically involves the reaction of 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the N-hydroxysuccinimide ester group.
Hydrolysis: In the presence of water, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details on these reactions are less commonly documented.
Comparación Con Compuestos Similares
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester can be compared with similar compounds such as:
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: This compound has a similar pyrroline structure but contains a carbamoyl group instead of an acetyl group.
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid: This compound lacks the N-hydroxysuccinimide ester group, making it less reactive towards nucleophiles.
The unique reactivity of the N-hydroxysuccinimide ester group in 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester distinguishes it from these similar compounds, making it particularly useful in bioconjugation and labeling applications .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-9(18)17-14(2,3)8-10(15(17,4)5)13(21)22-16-11(19)6-7-12(16)20/h8H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRHMOJKYFPIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)C(=O)ON2C(=O)CCC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661773 |
Source


|
| Record name | 1-[(1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-74-7 |
Source


|
| Record name | 2,5-Dioxo-1-pyrrolidinyl 1-acetyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)




![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)





